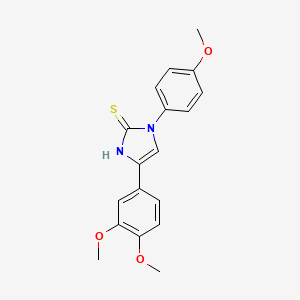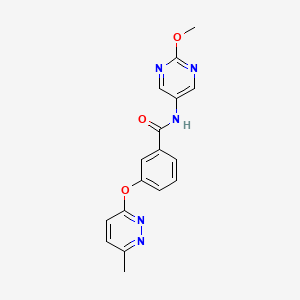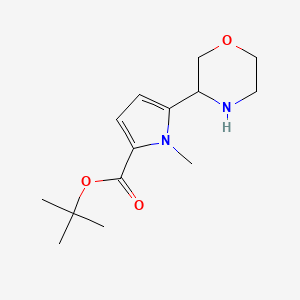![molecular formula C21H24N6O2S B2688153 1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-76-2](/img/structure/B2688153.png)
1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of triazoloquinazoline . Triazoloquinazolines are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
Triazoloquinazoline derivatives can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The presence of different substituents can influence the antimicrobial and antiviral potential of these compounds .Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives can be characterized using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, HRMS and IR spectroscopic data can be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving triazoloquinazoline derivatives can vary depending on the substituents present in the molecule. For instance, the presence of a thioamide group can increase the bioactivity of [1,2,4]triazolo [4,3- a ]quinoxaline as antiviral agents .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoloquinazoline derivatives can be influenced by the presence of different substituents in the molecule. For instance, the presence of a thioamide group can influence the compound’s solubility, stability, and reactivity .Applications De Recherche Scientifique
Antimicrobial Properties
Research has demonstrated that compounds related to 1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit significant antimicrobial activity. For instance, novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, which share structural similarities with the compound , have been synthesized and shown to be effective against a range of microbial agents (El‐Kazak & Ibrahim, 2013). Similarly, compounds like 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, which belong to the same chemical family, have displayed promising antimicrobial properties, particularly against bacterial and fungal strains (Pokhodylo et al., 2021).
Potential in Antineurotic Activity
There is also evidence suggesting the potential use of similar compounds in the treatment of neurological conditions. A study focusing on 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, closely related to the compound of interest, identified certain derivatives with potential antineurotic activity. These derivatives are promising for the treatment of male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).
Chemical Synthesis and Reactivity
The synthesis and reactivity of 1,2,4‐triazolo[1,5‐c]quinazolines, a chemical class to which our compound belongs, have been extensively studied. These studies provide valuable insights into the chemical behavior and potential applications of such compounds in various fields, including medicinal chemistry (Pfeiffer et al., 1999). Another aspect of this research involves exploring the regioselectivity of electrophilic attacks on similar compounds, which is crucial for understanding their chemical reactivity and potential applications (Fathalla, Čajan, & Pazdera, 2000).
Mécanisme D'action
Target of Action
The primary target of the compound 1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is DNA . The compound is known to intercalate DNA, which is a process where the compound inserts itself between the base pairs of the DNA helix .
Mode of Action
The compound this compound interacts with its target, DNA, by intercalation . This interaction disrupts the normal functioning of DNA, leading to changes in the cell’s activities .
Biochemical Pathways
The compound this compound affects the DNA replication and transcription pathways . By intercalating DNA, the compound disrupts these pathways, leading to downstream effects such as inhibition of cell growth and induction of cell death .
Pharmacokinetics
Based on its structural similarity to other [1,2,4]triazolo[4,3-a]quinazoline derivatives, it is likely that the compound has good bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound include inhibition of cell growth and induction of cell death . These effects are a result of the compound’s interaction with DNA and disruption of DNA-dependent processes .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(cyanomethylsulfanyl)-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S/c1-2-11-26-19(29)16-9-8-14(18(28)23-15-6-4-3-5-7-15)13-17(16)27-20(26)24-25-21(27)30-12-10-22/h8-9,13,15H,2-7,11-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEGLHHTGZJOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-2-methylsulfanyl-5-[(2-pyrazol-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2688070.png)
![2-[(4-Chlorophenyl)methyl]benzaldehyde](/img/structure/B2688077.png)
![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2688078.png)
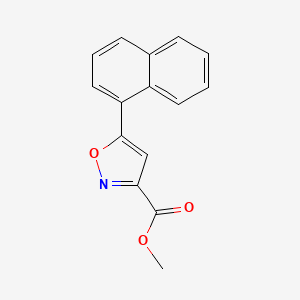
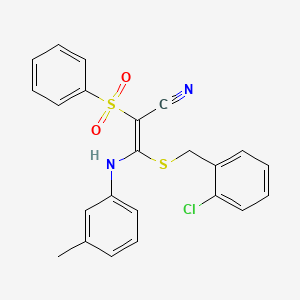

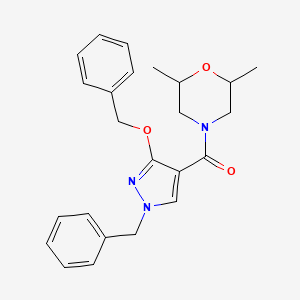
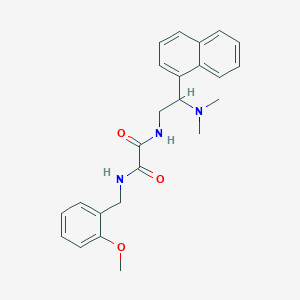
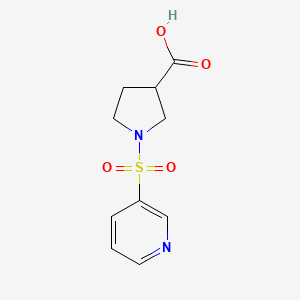
![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2688087.png)
